Cas no 946308-46-9 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide)

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide 化学的及び物理的性質
名前と識別子
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- N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide
- N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-cyclohexylacetamide
- N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide
- 946308-46-9
- AKOS005001388
- F2070-0980
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-cyclohexylacetamide
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- インチ: 1S/C16H20ClN5O/c17-13-6-8-14(9-7-13)22-15(19-20-21-22)11-18-16(23)10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,18,23)
- InChIKey: JURYVEPGCDEBTJ-UHFFFAOYSA-N
- ほほえんだ: C(NCC1N(C2=CC=C(Cl)C=C2)N=NN=1)(=O)CC1CCCCC1
計算された属性
- せいみつぶんしりょう: 333.1356380g/mol
- どういたいしつりょう: 333.1356380g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 383
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2070-0980-4mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide |
946308-46-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2070-0980-5mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide |
946308-46-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2070-0980-5μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide |
946308-46-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-0980-3mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide |
946308-46-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2070-0980-2mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide |
946308-46-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2070-0980-10μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide |
946308-46-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2070-0980-1mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide |
946308-46-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2070-0980-10mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide |
946308-46-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2070-0980-2μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide |
946308-46-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2070-0980-15mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide |
946308-46-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide 関連文献
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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9. Book reviews
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N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamideに関する追加情報
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide: A Comprehensive Overview
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide is a highly specialized compound with the CAS Registry Number 946308-46-9. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications in drug development. The molecule combines a tetrazole ring system with a cyclohexyl group, making it a promising candidate for various biological assays and therapeutic interventions.
The tetrazole moiety in this compound is a five-membered aromatic ring containing four nitrogen atoms. This structure contributes to the compound's stability and reactivity, making it suitable for various chemical transformations. The 4-chlorophenyl group attached to the tetrazole ring adds electronic diversity, enhancing the molecule's ability to interact with biological targets. Furthermore, the cyclohexyl group introduces steric bulk and hydrophobicity, which are critical for optimizing pharmacokinetic properties such as absorption and bioavailability.
Recent studies have highlighted the potential of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide as a lead compound in the development of novel therapeutics. Researchers have explored its activity against various enzyme targets, including kinases and proteases, which are implicated in numerous diseases such as cancer and inflammatory disorders. The compound's ability to modulate these targets suggests its potential as a starting point for drug discovery efforts.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The key intermediates include the tetrazole derivative and the cyclohexyl acetamide precursor. Optimization of reaction conditions has been crucial in achieving high yields and maintaining the integrity of the sensitive functional groups present in the molecule.
The structural versatility of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide allows for further modification to enhance its pharmacological properties. For instance, substituting the chlorine atom on the phenyl ring with other electron-donating or withdrawing groups could alter its binding affinity and selectivity toward specific biological targets. Similarly, modifying the cyclohexane ring could influence its solubility and permeability across cellular membranes.
From an analytical standpoint, this compound has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods have provided detailed insights into its molecular structure and purity. Additionally, computational modeling has been employed to predict its interactions with biological systems, further aiding in its optimization for therapeutic applications.
In conclusion, N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide represents a valuable addition to the arsenal of compounds being explored for drug development. Its unique combination of structural features and promising biological activity positions it as a compelling candidate for further research and potential clinical applications.
946308-46-9 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide) 関連製品
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